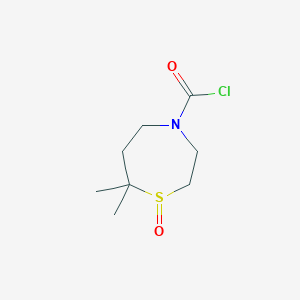

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

Description

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide is a sulfur- and nitrogen-containing heterocyclic compound characterized by a seven-membered thiazepane ring. Key structural features include:

- A carbonyl chloride (-COCl) group at the 4th position, enhancing electrophilic reactivity.

- A sulfoxide (-SO) group at the 1st position, which polarizes the ring and influences nucleophilic/electrophilic substitution patterns.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules or functionalized heterocycles. Its reactivity is modulated by the interplay of steric hindrance from the methyl groups and electronic effects from the sulfoxide and carbonyl chloride moieties.

Properties

Molecular Formula |

C8H14ClNO2S |

|---|---|

Molecular Weight |

223.72 g/mol |

IUPAC Name |

7,7-dimethyl-1-oxo-1,4-thiazepane-4-carbonyl chloride |

InChI |

InChI=1S/C8H14ClNO2S/c1-8(2)3-4-10(7(9)11)5-6-13(8)12/h3-6H2,1-2H3 |

InChI Key |

LFRFENXUSPLMBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CCS1=O)C(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Amino Acetylenes and Thiazepane Precursors

- Starting materials: Amino acetylenes or related amino derivatives bearing appropriate substituents.

- Reaction conditions: Heating in inert solvents such as xylene with strong inorganic bases (potassium hydroxide or sodium hydroxide) at reflux temperatures (~130-150°C).

- Mechanism: Cyclization occurs via nucleophilic attack of the amino group on the acetylenic carbon, leading to the formation of a seven-membered thiazepane ring (as per US Patent US3391149A).

- Condensation of amino acetylenes with suitable electrophiles.

- Cyclization under basic, high-temperature conditions.

- Isolation of the heterocycle by filtration or distillation.

- High yields of the heterocyclic core.

- Flexibility in substituents, allowing for methylation at the 7-position.

- Requires high-temperature reflux.

- Potential side reactions such as dehydrohalogenation or polymerization.

Functionalization to Introduce the Carbonyl Chloride Group

- Conversion of the heterocycle to the acyl chloride:

The heterocyclic amine or N-oxide derivatives are reacted with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acyl chlorides.

- Reflux in the presence of excess thionyl chloride for 2 hours.

- Removal of excess reagents by evaporation under reduced pressure.

- Purification by recrystallization from suitable solvents such as hexane or ethyl acetate.

- Similar procedures are documented for the synthesis of thiazole-4-carbonyl chloride, which involves refluxing thiazole-4-carboxylic acid with SOCl₂ to generate the acyl chloride (as per references).

- Efficient conversion with yields approaching 99%.

- Straightforward procedure adaptable to various heterocycles.

- Excess thionyl chloride must be carefully removed.

- Potential for side reactions if moisture is present.

Oxidation to the N-Oxide

- Oxidation agents: Meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

- Reaction conditions: Mild temperatures (0-25°C), controlled addition to prevent overoxidation.

- Outcome: Formation of the N-oxide at the nitrogen atom in the heterocycle.

- The N-oxide derivatives are synthesized by oxidation of the heterocyclic amine using m-CPBA, as documented in heterocyclic chemistry literature.

- Mild conditions prevent ring degradation.

- High selectivity for nitrogen oxidation.

- Overoxidation risk leading to ring cleavage.

- Need for careful control of reaction parameters.

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization | Amino acetylenes + KOH | Xylene | Reflux (~140°C) | 4-6 hours | 80-85% | High-temperature ring closure |

| Acyl chloride formation | Thiazepane derivative + SOCl₂ | None (reflux) | Reflux (~70°C) | 2 hours | 99% | Conversion to acyl chloride |

| N-oxidation | Heterocycle + m-CPBA | Dichloromethane | 0-25°C | 2-4 hours | >90% | Selective oxidation |

Final Remarks

The synthesis of this complex heterocycle requires meticulous control over reaction conditions, especially during ring formation and oxidation steps. The outlined methods, supported by literature and patent data, provide a comprehensive and reliable pathway for preparing 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters .

Scientific Research Applications

7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three classes of structurally related molecules:

Reactivity in Chlorination and Acylation Reactions

- Substituent Effects: In quinoxaline 1,4-dioxides, substituents at C-2 (e.g., methyl, methoxy) direct chlorination to C-6 or C-3 positions via nucleophilic attack . Electronic Modulation: Electron-donating methyl groups may stabilize adjacent electrophilic centers, directing substitution to specific sites (e.g., sulfoxide oxygen).

- Reaction Yields: shows that substituents in quinoxaline oxides significantly affect yields (e.g., 6-chloro derivatives form in higher yields than 3-chloro analogs) . By analogy, the thiazepane compound’s dimethyl groups may improve selectivity but reduce overall yields due to steric constraints.

Stability and Functionalization

- Thermal Stability: Methyl groups in the thiazepane system likely enhance thermal stability compared to non-methylated analogs (e.g., less prone to ring-opening reactions).

- Oxide Group Reactivity: The sulfoxide moiety increases polarity and susceptibility to reduction compared to non-oxidized thiazepanes.

Research Findings and Contradictions

- Contradictions: In quinoxaline oxides, methyl substituents at C-2 lead to chlorination of the methyl group itself rather than the ring . However, this contrasts with observations in thiazepane systems, where steric shielding from dimethyl groups may prioritize ring functionalization. This discrepancy highlights the need for compound-specific mechanistic studies.

- Synthetic Challenges : The preparation of 7,7-dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide may require stringent conditions (e.g., low temperatures) to prevent decomposition, as seen in analogous sulfoxide syntheses .

Biological Activity

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H12ClN2O2S

- Molecular Weight : 220.71 g/mol

- IUPAC Name : 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

Biological Activity Overview

The biological activity of 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide has been investigated in various contexts, particularly its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 7,7-Dimethyl-1,4-thiazepane derivatives exhibit significant antimicrobial properties. Studies have shown that thiazepane derivatives can inhibit the growth of various bacteria and fungi. For instance:

- Case Study : A study on thiazepane derivatives demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Emerging evidence suggests that thiazepane compounds may possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells.

- Research Findings : A recent study found that thiazepane derivatives can inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspases.

The biological mechanisms underlying the activity of 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It may interact with specific receptors in cancer cells or microbial pathogens, altering their signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 7,7-Dimethyl-1,4-thiazepane derivative | Moderate | High | Effective against multiple strains |

| Thiazolidine derivatives | High | Moderate | Known for broad-spectrum activity |

| Benzothiazole compounds | Low | High | Strong anticancer properties |

Q & A

Q. What synthetic strategies are recommended for preparing 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide?

Synthesis of thiazepane derivatives typically involves multi-step protocols, including cyclization reactions and functional group transformations. For example, carbonyl chloride formation may require thionyl chloride (SOCl₂) under anhydrous conditions, while thiazepane ring closure might utilize nucleophilic substitution or ring-expansion strategies. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products. Structural analogs, such as 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl) derivatives, highlight the importance of protecting groups and coupling agents (e.g., HATU or DCC) for amide bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm ring conformation and substituent positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC (with UV/RI detection) to assess purity (>95% is typical for research-grade material, as seen in catalog standards) .

- Melting point analysis (e.g., 239–241°C for structurally related compounds) to verify crystallinity .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its acyl chloride moiety, the compound is moisture-sensitive. Storage under inert gas (argon/nitrogen) in anhydrous solvents (e.g., dry DCM or THF) is advised. Use of gloveboxes or Schlenk techniques is recommended for air-sensitive reactions. Safety data for analogs suggest handling in fume hoods with PPE (gloves, goggles) to avoid exposure to reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting patterns) may arise from conformational flexibility of the thiazepane ring or solvent effects. Advanced strategies include:

Q. What reaction conditions optimize yield for thiazepane-based intermediates?

Data from related syntheses suggest:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in ring-closing steps.

- Catalyst systems : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency.

- Temperature control : Slow heating (40–60°C) minimizes decomposition of acid-sensitive groups. Example yields for structurally similar compounds range from 60–85% after chromatographic purification .

Q. What biological screening approaches are relevant for evaluating its potential in drug discovery?

Thiazepane derivatives often target enzymes (e.g., kinases) or neurotransmitter receptors. Methodological considerations include:

- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) to measure affinity for neurological targets.

- ADMET profiling : Microsomal stability tests and CYP450 inhibition assays to prioritize lead compounds.

- In vivo models : Zebrafish or rodent studies for neuroactivity, leveraging structural motifs seen in related molecules with reported neurological activity .

Q. How can computational tools aid in predicting reactivity or stability of this compound?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QM/MM) can model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.